molecular formula C10H14N2O2 B7721075 Ethyl 3-amino-3-(pyridin-3-yl)propanoate

Ethyl 3-amino-3-(pyridin-3-yl)propanoate

Cat. No.: B7721075
M. Wt: 194.23 g/mol
InChI Key: SUOOQSWLTJJSDK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(pyridin-3-yl)propanoate is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is a derivative of propanoic acid and contains both an amino group and a pyridine ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-3-(pyridin-3-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with 3-aminopyridine in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is typically carried out in an oil bath at temperatures ranging from 120 to 160°C under nitrogen protection for 16 to 20 hours[2][2].

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified through recrystallization using solvents like petroleum ether and ethyl acetate[2][2].

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(pyridin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethyl 3-amino-3-(pyridin-3-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-3-(pyridin-3-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-amino-3-pyridin-3-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8/h3-5,7,9H,2,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOOQSWLTJJSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CN=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of 114 g (0.69 mole) of β-amino-β-(3-pyridyl)propionic acid in 2,850 ml of ethanol was added a 5° C. solution of 417 g of sulfuric acid in 240 ml of ethanol. After stirring for 1 hour, the resultant clear solution was left standing at room temperature for 48 hours and then concentrated to incipient crystallization in vacuum at a temperature below 50° C. The solution was added to a suspension of 715 g of sodium bicarbonate in 1430 ml of water over 1 hour. The temperature of the solution was maintained between 0° to 5° C. After stirring an additional 30 minutes, 300 ml of carbon tetrachloride was added and the admixture stirred for 10 minutes. The by-product salt was removed by filtration and the aqueous layer was extracted thoroughly with carbon tetrachloride. The combined organic extracts were dried and concentrated under vacuum to yield 87.11 g (65% yield) of crude ethyl β-amino-β-(3-pyridyl)propionate as a slightly viscous green liquid.
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
417 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Two

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